molecular formula C16H14BrN3O6 B11569436 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11569436
M. Wt: 424.20 g/mol
InChI Key: PTIMFUOQRKCRFS-QGMBQPNBSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, hydroxy, and nitrophenyl groups

Preparation Methods

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2-bromo-4-methoxyphenol and 2-hydroxy-3-nitrobenzaldehyde. The synthetic route generally involves the following steps:

    Formation of the hydrazone: The reaction between 2-hydroxy-3-nitrobenzaldehyde and hydrazine hydrate forms the corresponding hydrazone.

    Etherification: The hydrazone is then reacted with 2-bromo-4-methoxyphenol under basic conditions to form the final product.

Chemical Reactions Analysis

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Its applications in industry are limited but may include use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    DNA interaction: It may bind to DNA, affecting gene expression and cellular functions.

    Reactive oxygen species (ROS) generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-bromo-4-methoxyphenol: A simpler compound with similar functional groups but lacking the hydrazone and nitrophenyl components.

    2-hydroxy-3-nitrobenzaldehyde: Another related compound that serves as a precursor in the synthesis of the target compound.

    Hydrazones: A class of compounds with similar hydrazone linkages but different substituents.

The uniqueness of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O6

Molecular Weight

424.20 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O6/c1-25-11-5-6-14(12(17)7-11)26-9-15(21)19-18-8-10-3-2-4-13(16(10)22)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+

InChI Key

PTIMFUOQRKCRFS-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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